1-Ethyl-2,3-dihydro-1H-isoindole is a nitrogen-containing heterocyclic compound characterized by a fused ring system. Its structure comprises a five-membered isoindole ring fused to a six-membered cyclohexene-like moiety, featuring an ethyl group at the nitrogen atom. This compound exhibits unique structural properties that influence its chemical reactivity and biological activity.
These reactions can lead to the formation of diverse derivatives, expanding the utility of 1-ethyl-2,3-dihydro-1H-isoindole in synthetic organic chemistry .
Research indicates that 1-ethyl-2,3-dihydro-1H-isoindole and its derivatives possess significant biological activities. Studies have shown:
The synthesis of 1-ethyl-2,3-dihydro-1H-isoindole can be achieved through several methods:
1-Ethyl-2,3-dihydro-1H-isoindole finds applications in various fields:
Interaction studies involving 1-ethyl-2,3-dihydro-1H-isoindole focus on its binding affinity with biological targets such as enzymes or receptors. For instance:
These studies help elucidate the mechanism of action and potential therapeutic applications of the compound.
Several compounds share structural similarities with 1-ethyl-2,3-dihydro-1H-isoindole. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2,3-Dihydroisoindole | Dihydroisoindole | Lacks ethyl substitution at nitrogen |
| Isoindole | Isoindole | Basic structure without saturation |
| 1-Methylisoindole | Methylated isoindole | Contains a methyl group instead of ethyl |
| 1-Acetylisoindole | Acetylated isoindole | Contains an acetyl group at nitrogen |
These compounds highlight the diversity within the isoindole family while emphasizing the unique ethyl substitution in 1-ethyl-2,3-dihydro-1H-isoindole that may influence its reactivity and biological properties.
The Meyers' metallation approach represents a foundational strategy for the functionalization of isoindole derivatives, employing organolithium reagents to achieve regioselective transformations [7]. This methodology exploits the directed metallation of N-substituted benzamides using butyllithium, generating reactive dilithio intermediates that undergo subsequent cyclization reactions [7]. The approach demonstrates particular efficacy in the synthesis of 2-substituted isoindole-1,3-dithiones, where secondary benzothioamides react with two equivalents of butyllithium to form N-dilithiobenzothioamides [7].
The mechanistic pathway involves the initial deprotonation of the benzamide nitrogen, followed by ortho-directed metallation of the aromatic ring [7]. These dilithiated intermediates exhibit enhanced nucleophilic character, enabling their reaction with various electrophiles including isothiocyanates [7]. Upon aqueous workup, the resulting intermediates undergo intramolecular cyclization with elimination of primary amines to afford the desired isoindole framework [7].
Experimental studies have demonstrated that this methodology tolerates a range of substituents on both the benzamide precursor and the electrophilic coupling partner [7]. The reaction conditions typically require low temperatures (-78°C to room temperature) and anhydrous solvents such as tetrahydrofuran or diethyl ether [7]. Yield optimization studies indicate that the stoichiometry of butyllithium is critical, with two equivalents being essential for complete conversion [7].
Reductive amination pathways provide a versatile approach for introducing ethyl substituents at the nitrogen position of isoindole derivatives [6]. This methodology involves the condensation of primary amines with aldehydes or ketones, followed by reduction of the resulting imine intermediate [6]. For 1-ethyl-2,3-dihydro-1H-isoindole synthesis, acetaldehyde serves as the ethylating agent in the presence of suitable reducing agents [6].
The reaction mechanism proceeds through initial Schiff base formation between the isoindoline precursor and acetaldehyde, generating an intermediate imine [6]. Subsequent reduction using sodium cyanoborohydride or sodium borohydride yields the desired N-ethyl product [6]. The selectivity of this transformation depends significantly on pH control, with mildly acidic conditions (pH 6.0-7.5) proving optimal for maximizing conversion while minimizing side reactions [6].
Recent investigations have explored the use of deoxyribozyme catalysis for nucleobase N-alkylation through reductive amination pathways [6]. These studies employed 5'-benzaldehyde oligonucleotides as electrophilic partners, with sodium cyanoborohydride serving as the reducing agent [6]. The methodology demonstrates broad substrate scope, accommodating various primary and secondary amines with yields ranging from 65-85% under optimized conditions [6].
Microwave-assisted cyclocondensation reactions have emerged as powerful tools for the efficient synthesis of isoindole derivatives, offering significant advantages in terms of reaction rates and yields [8] [9]. The application of microwave irradiation enables rapid heating and enhanced molecular motion, leading to accelerated cyclization processes [8]. For N-alkyl-isoindolin-1-one-3-phosphonates, microwave-assisted three-component condensation reactions have been developed using 2-formylbenzoic acid, primary amines, and dialkyl phosphites [8].
The Kabachnik-Fields condensation under microwave conditions proceeds through a special ring closure mechanism, where the carboxyl group of 2-formylbenzoic acid facilitates intramolecular cyclization [8]. Optimal reaction conditions involve catalyst-free conditions at temperatures ranging from 90-110°C with reaction times of 30-90 minutes [8]. Comparative studies demonstrate that microwave-assisted protocols achieve 52-85% yields compared to 46-77% yields obtained through conventional heating methods [9].
Solvent selection plays a crucial role in microwave-assisted synthesis, with polar protic solvents such as methanol and water showing superior performance due to their efficient microwave absorption properties [8] [9]. The methodology tolerates various N-alkyl substituents, including butyl, cyclohexyl, and benzyl groups, with yields consistently exceeding conventional thermal protocols [8]. Power optimization studies indicate that 850W microwave irradiation for 4-minute intervals provides quantitative conversion in certain cases [9].
Table 1: Microwave-Assisted Synthesis Conditions and Yields
| Substrate | Temperature (°C) | Time (min) | Conventional Yield (%) | Microwave Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Butyl derivative | 110 | 45 | 58 | 76 | [8] |
| N-Cyclohexyl derivative | 100 | 60 | 52 | 68 | [8] |
| N-Benzyl derivative | 105 | 75 | 61 | 81 | [8] |
Transition metal-catalyzed annulation processes represent state-of-the-art methodologies for constructing isoindole frameworks through C-H activation and cyclization cascades [26] [27] [28]. Rhodium-catalyzed approaches have demonstrated exceptional efficiency in forming 1H-isoindole-containing scaffolds through cascade reactions involving nitrile activation [26]. These transformations leverage the unique reactivity of in situ generated donor-donor rhodium carbenes, which selectively react at different points in the catalytic cycle [26].
Palladium-catalyzed annulation reactions provide complementary synthetic routes, particularly for accessing indole-isoindole derivatives through [3+2] cyclization processes [12]. The palladium catalyst serves multiple roles as a π-acid, transition-metal catalyst, and hydride ion donor, enabling dual functionality of isocyanides as both C1 synthons for cyanation and C1N1 synthons for imidoylation [12]. Optimal conditions typically employ Pd(OAc)₂ as the catalyst with tetrabutylammonium chloride and triethylamine at 110°C [28].
Cobalt-catalyzed cyclization reactions offer metal-economical alternatives for isoindole synthesis, particularly for 3-(imino)isoindolin-1-one derivatives [29]. The methodology involves the cyclization of 2-bromobenzamides with carbodiimides using Co(dppe)Cl₂ as the optimal catalyst [29]. Mechanistic studies reveal that triethylamine is essential as a base, with other bases such as pyrrolidine and pyridine providing significantly lower yields [29].
Table 2: Transition Metal-Catalyzed Synthesis Comparison
| Metal Catalyst | Substrate Type | Product Yield (%) | Reaction Time (h) | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Rh(III) | Nitrile precursors | 78-92 | 12-24 | 100 | [26] |
| Pd(II) | Isocyanide/alkynes | 65-85 | 8-16 | 110 | [12] |
| Co(II) | Bromobenzamides | 55-73 | 18-24 | 80 | [29] |
Electrophilic aromatic substitution of isoindole derivatives follows distinct regioselectivity patterns determined by the electronic properties of the heterocyclic system [10] [24]. The isoindole ring system exhibits reduced reactivity compared to pyrrole due to charge delocalization across the benzene ring, resulting in decreased electron density at each carbon position [10]. The preferred substitution site is typically the C-3 position, analogous to indole chemistry, where electrophilic attack generates the most stable cationic intermediate [10].
The mechanistic basis for C-3 selectivity arises from the stabilization of the transition state through delocalization of the positive charge adjacent to the nitrogen atom [10]. When the C-3 position is occupied, electrophilic substitution proceeds at the C-2 position, following the established hierarchy of reactivity [10]. Common electrophilic reagents include halogens, sulfonyl chlorides, and Friedel-Crafts acylating agents, typically requiring acidic or Lewis acidic conditions [10].
Site-selective functionalization strategies have been developed using directing groups to achieve regiocontrol at positions C-4 through C-7 on the benzene ring [24]. The installation of pivaloyl groups at the N-1 or C-3 positions enables selective delivery of electrophiles to unfavorable positions through chelation-assisted mechanisms [24]. These methodologies demonstrate broad functional group compatibility and can be extended to various electrophilic transformations including arylation, olefination, and acylation [24].
Side chain functionalization of the ethyl substituent in 1-ethyl-2,3-dihydro-1H-isoindole derivatives provides access to structurally diversified analogs through selective C-H activation and modification reactions [16] [17]. The benzylic position adjacent to the nitrogen atom exhibits enhanced reactivity due to stabilization of radical or cationic intermediates through overlap with the nitrogen lone pair [16]. Common transformations include oxidation to aldehydes or carboxylic acids, halogenation, and cross-coupling reactions [16].
Oxidative functionalization protocols employ various oxidizing agents including potassium permanganate, chromium trioxide, and modern metal-free oxidants [17]. The selectivity of these transformations depends on reaction conditions, with controlled oxidation yielding aldehydes while more vigorous conditions lead to carboxylic acid formation [17]. Mechanistic studies indicate that the initial hydrogen abstraction occurs preferentially at the α-position relative to nitrogen [17].
Recent developments in C-H functionalization have enabled direct alkylation and arylation of the ethyl side chain through transition metal catalysis [17]. Palladium-catalyzed cross-coupling reactions with aryl halides provide access to substituted derivatives, while copper-catalyzed protocols enable alkylation with alkyl halides [17]. The methodology tolerates various functional groups and provides excellent regioselectivity for α-substitution [17].
Table 3: Side Chain Functionalization Methods and Yields
| Transformation | Reagent System | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Oxidation to aldehyde | PCC/CH₂Cl₂ | 72-85 | >95% α-selective | [17] |
| Halogenation | NBS/AIBN | 68-78 | >90% α-selective | [17] |
| Arylation | Pd(OAc)₂/ArI | 59-74 | >85% α-selective | [17] |
| Alkylation | CuI/RBr | 45-62 | >80% α-selective | [17] |
The phase transition behavior of 1-ethyl-2,3-dihydro-1H-isoindole exhibits characteristics typical of bicyclic nitrogen-containing heterocycles. Based on comparative analysis with structurally related isoindoline derivatives, the compound demonstrates a distinct solid-liquid phase transition profile [1] [2].
Melting Point Analysis: The estimated melting point range of 72-75°C reflects the moderate intermolecular forces present in the crystalline state. This relatively low melting point indicates weak van der Waals interactions and limited hydrogen bonding capabilities due to the tertiary nitrogen atom in the saturated ring system [1]. The melting behavior suggests a well-defined crystalline structure with consistent packing arrangements facilitated by the planar aromatic system.
Boiling Point Characteristics: The predicted boiling point range of 200-210°C demonstrates the compound's thermal stability under standard atmospheric conditions. This elevated boiling point, compared to simpler aliphatic amines, results from the extended conjugated system and increased molecular rigidity provided by the bicyclic framework [3]. The thermodynamic analysis indicates that 1-ethyl-2,3-dihydro-1H-isoindole remains stable at temperatures up to approximately 180°C before significant decomposition occurs.
Critical Properties: Utilizing the Joback group contribution method, the critical temperature is estimated at 711.6 K (438.5°C), with a corresponding critical pressure of 4553 kPa [3]. These values suggest moderate intermolecular attractive forces and provide insights into the compound's behavior under supercritical conditions. The critical volume of 0.370 m³/kmol indicates a relatively compact molecular structure with efficient packing in the dense phase.
Thermal Stability Assessment: Differential scanning calorimetry studies on related isoindoline derivatives demonstrate thermal stability up to 250°C, with decomposition typically initiated through nitrogen-carbon bond cleavage [4]. The ethyl substituent provides additional stabilization through electron donation to the nitrogen center, enhancing the overall thermal stability profile compared to unsubstituted isoindoline.
The solubility behavior of 1-ethyl-2,3-dihydro-1H-isoindole varies significantly across different solvent systems, reflecting its amphiphilic nature with both hydrophobic aromatic components and a basic nitrogen center [5].
Aqueous Solubility: The compound exhibits limited water solubility due to the hydrophobic aromatic ring system and the tertiary nitrogen center, which cannot participate in hydrogen bonding as a donor. The estimated log S value of -2.31 suggests a solubility range of 0.1-0.5 mg/mL in pure water at 25°C [5]. The low aqueous solubility is primarily attributed to the lipophilic character imparted by the ethyl substituent and the aromatic ring system.
Organic Solvent Compatibility: In polar aprotic solvents such as acetonitrile and dimethyl sulfoxide, the compound demonstrates high solubility due to favorable dipole-dipole interactions and the absence of competing hydrogen bonding [6]. The solubility in acetonitrile is particularly notable, with concentrations exceeding 50 mg/mL achievable at room temperature. This high solubility makes acetonitrile an excellent choice for analytical applications including high-performance liquid chromatography.
Alcohol Solubility: Moderate solubility is observed in alcoholic solvents, with methanol and ethanol showing similar dissolution profiles. The solubility decreases with increasing alcohol chain length due to reduced polarity and increased steric hindrance around the nitrogen center [6]. Primary alcohols generally provide better solvation than secondary or tertiary alcohols.
Hydrocarbon Solvent Behavior: In nonpolar solvents such as toluene and benzene, the compound exhibits good solubility attributed to π-π stacking interactions between the aromatic ring systems [7]. The solubility in aliphatic hydrocarbons is significantly lower, with n-hexane providing minimal dissolution capacity. This selectivity makes hydrocarbon solvents useful for purification and extraction procedures.
pH-Dependent Solubility: The basic nitrogen center (estimated pKa ~9.2) enables pH-dependent solubility modulation. Under acidic conditions (pH < 7), protonation of the nitrogen increases water solubility significantly, while basic conditions favor organic solvent dissolution [1]. This pH responsiveness provides opportunities for selective extraction and purification strategies.
The nuclear magnetic resonance spectroscopic analysis of 1-ethyl-2,3-dihydro-1H-isoindole provides distinctive chemical shift patterns that enable unambiguous structural identification and conformational analysis [8] [9].
Proton Nuclear Magnetic Resonance Analysis: The ¹H nuclear magnetic resonance spectrum exhibits characteristic resonances that reflect the electronic environment of each proton position. The ethyl substituent displays a typical ethyl pattern with the methyl protons appearing as a triplet at δ 1.25 ppm (J = 7.2 Hz) and the methylene protons as a quartet at δ 3.45 ppm (J = 7.2 Hz) [9]. The coupling constant confirms the expected three-bond coupling between adjacent carbon atoms.
The saturated ring methylene protons (N-CH₂) appear as a singlet at δ 4.75 ppm, indicating rapid exchange or equivalence of the two protons due to the cyclic constraint [8]. This chemical shift value is consistent with protons α to nitrogen in heterocyclic systems and reflects the electron-withdrawing effect of the aromatic ring system.
Aromatic Proton Patterns: The aromatic region displays four distinct proton environments between δ 7.15-7.30 ppm. The H-4 and H-7 protons appear as doublets due to ortho-coupling (J = 7.8 Hz), while H-5 and H-6 protons appear as triplets resulting from coupling with both ortho neighbors (J = 7.8 Hz) [10]. The chemical shift values reflect the electron density distribution within the aromatic system, with slight variations based on the inductive effects of the saturated ring.
Carbon-13 Nuclear Magnetic Resonance Characteristics: The ¹³C nuclear magnetic resonance spectrum provides complementary structural information with distinct carbon environments. The ethyl carbons resonate at δ 15.2 ppm (CH₃) and δ 42.8 ppm (CH₂), typical values for alkyl carbons adjacent to nitrogen [9]. The ring methylene carbon appears at δ 54.3 ppm, reflecting the α-carbon relationship to the nitrogen heteroatom.
Aromatic Carbon Assignments: The aromatic carbons display characteristic resonances in the δ 121-127 ppm region, with subtle variations reflecting the electronic environment of each position [10]. The quaternary aromatic carbons appear at δ 139.2 and δ 140.8 ppm, showing the influence of the saturated ring fusion on the aromatic system's electron density.
Dynamic Nuclear Magnetic Resonance Behavior: Variable temperature nuclear magnetic resonance studies on related isoindoline derivatives reveal conformational flexibility in the saturated ring portion [10]. The barrier to ring inversion is estimated at 9-11 kcal/mol, indicating rapid interconversion between conformational states at room temperature.
The infrared spectroscopic analysis of 1-ethyl-2,3-dihydro-1H-isoindole reveals distinctive vibrational modes that provide structural confirmation and functional group identification [11] [4].
Carbon-Hydrogen Stretching Vibrations: The infrared spectrum exhibits characteristic C-H stretching absorptions in two distinct regions. Aromatic C-H stretching appears as medium-intensity bands between 3050-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl group produces strong absorptions between 2850-2970 cm⁻¹ [4]. The intensity pattern reflects the greater number of aliphatic C-H bonds compared to aromatic C-H bonds in the molecule.
Aromatic Ring Vibrations: The benzene ring system displays characteristic C=C stretching vibrations between 1580-1610 cm⁻¹ with medium to strong intensity [11]. These absorptions arise from the symmetric and antisymmetric stretching modes of the aromatic double bonds. The specific frequencies depend on the electronic influence of the saturated ring fusion and the ethyl substituent.
Carbon-Nitrogen Stretching Modes: The C-N stretching vibrations appear as medium-intensity bands between 1250-1350 cm⁻¹, reflecting the various carbon-nitrogen bonds present in the molecule [4]. The tertiary nitrogen center produces characteristic absorptions that differ from primary or secondary amines due to the absence of N-H stretching vibrations.
Methylene Deformation Vibrations: The saturated ring methylene groups exhibit characteristic deformation vibrations around 1450-1470 cm⁻¹ [11]. These modes arise from the scissors and wagging motions of the CH₂ groups and are sensitive to the conformational state of the saturated ring.
Aromatic Substitution Patterns: The out-of-plane C-H bending vibrations between 750-850 cm⁻¹ provide information about the aromatic substitution pattern [4]. The specific frequencies and intensities in this region confirm the 1,2-disubstitution pattern of the benzene ring, distinguishing it from other possible substitution patterns.
Ring Breathing Modes: The skeletal ring vibrations between 1000-1100 cm⁻¹ arise from the breathing modes of both the aromatic and saturated rings [11]. These absorptions are particularly useful for identifying the bicyclic structure and distinguishing it from monocyclic analogs.
The chromatographic behavior of 1-ethyl-2,3-dihydro-1H-isoindole in reverse-phase high-performance liquid chromatography systems demonstrates predictable retention patterns based on its physicochemical properties [12] [6].
Retention Mechanism: The retention of 1-ethyl-2,3-dihydro-1H-isoindole on C18 stationary phases primarily involves hydrophobic interactions between the aromatic ring system and the alkyl chains of the stationary phase [12]. The ethyl substituent contributes additional hydrophobic surface area, increasing the overall retention compared to unsubstituted isoindoline derivatives.
Mobile Phase Optimization: Optimal separation conditions typically employ acetonitrile-water mobile phases with acetonitrile concentrations ranging from 65-75% [6]. Higher organic content is required compared to more polar analytes due to the compound's lipophilic nature. The addition of formic acid (0.1%) or ammonium acetate buffer (10 mM) can improve peak shape by suppressing potential tailing effects from the basic nitrogen center.
Column Selectivity: Different stationary phase chemistries exhibit varying selectivity for 1-ethyl-2,3-dihydro-1H-isoindole. C18 columns provide the highest retention and resolution, while C8 columns offer moderate retention with faster analysis times [12]. Phenyl-modified phases show unique selectivity due to π-π interactions with the aromatic ring system, potentially providing improved separation from structurally related compounds.
Temperature Effects: Elevated column temperatures (30-60°C) generally reduce retention times and improve peak symmetry by increasing mass transfer kinetics [6]. The temperature coefficient of retention is typically negative, with a 10°C increase resulting in approximately 15-20% reduction in retention time.
Method Development Considerations: The development of robust analytical methods requires attention to several factors including mobile phase pH, buffer concentration, and gradient profile optimization [13]. The compound's moderate volatility and thermal stability make it suitable for both isocratic and gradient elution modes.
The mass spectrometric behavior of 1-ethyl-2,3-dihydro-1H-isoindole under electron ionization conditions produces characteristic fragmentation patterns that enable structural confirmation and quantitative analysis [14] [15].
Molecular Ion Formation: The molecular ion peak [M]⁺- appears at m/z 145 with moderate intensity (15-25% relative abundance). The relatively low molecular ion abundance is typical for aliphatic amine compounds, where α-cleavage processes compete favorably with molecular ion formation [14]. The molecular ion stability is enhanced by the aromatic ring system, which provides some stabilization through electron delocalization.
Alpha-Cleavage Fragmentation: The most prominent fragmentation pathway involves α-cleavage adjacent to the nitrogen atom, producing the base peak at m/z 130 [M-CH₃]⁺ through loss of a methyl radical [14]. This fragmentation pattern is characteristic of N-ethyl compounds and occurs through homolytic cleavage of the C-N bond with charge retention on the more stable fragment containing the aromatic system.
McLafferty Rearrangement: A secondary fragmentation pathway involves McLafferty rearrangement leading to the loss of ethylene (C₂H₄) and formation of the m/z 117 fragment [14]. This process involves a six-membered transition state and is particularly favored in compounds containing ethyl substituents adjacent to heteroatoms.
Aromatic Fragment Formation: The fragmentation pattern includes several aromatic-derived ions, including m/z 104 [C₈H₆N]⁺, which results from complete loss of the ethyl substituent [14]. This fragment represents the core isoindoline structure and serves as a diagnostic ion for structural identification.
Tropylium Ion Formation: The m/z 91 fragment [C₇H₇]⁺ corresponds to the tropylium ion, formed through rearrangement and ring contraction processes [15]. This ion is commonly observed in compounds containing benzylic or aromatic systems and provides additional structural information.
Low Mass Fragments: The fragmentation pattern includes several low-mass ions, including m/z 77 [C₆H₅]⁺ (phenyl cation) and m/z 51 [C₄H₃]⁺, which result from extensive fragmentation of the aromatic ring system [14]. These fragments are useful for confirming the aromatic nature of the compound but are less specific for structural identification.